Cas no 42351-84-8 (6-methyl-1H-pyrazolo1,5-aimidazole)
6-methyl-1H-pyrazolo1,5-aimidazole Chemical and Physical Properties
Names and Identifiers
-
- 6-methyl-1H-Imidazo[1,2-b]pyrazole
- 6-methyl-1H-pyrazolo1,5-aimidazole
- SCHEMBL2273481
- FQBWCTIOVJKGIP-UHFFFAOYSA-N
- SCHEMBL2273261
- YEJHFPBTDBQKNS-UHFFFAOYSA-N
- CCG-336915
- AKOS006371985
- F2198-0036
- 1H-Imidazo[1,2-b]pyrazole, 6-methyl-
- 6-Methyl-1H-imidazo[1,2-b]pyrazole #
- 42351-84-8
- SCHEMBL2273263
- 6-methyl-5H-imidazo[1,2-b]pyrazole
- 6-methylimidazo[1,2-b]pyrazole
-
- Inchi: 1S/C6H7N3/c1-5-4-6-7-2-3-9(6)8-5/h2-4,8H,1H3
- InChI Key: FQBWCTIOVJKGIP-UHFFFAOYSA-N
- SMILES: N12C=CN=C1C=C(C)N2
Computed Properties
- Exact Mass: 121.063997236g/mol
- Monoisotopic Mass: 121.063997236g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 115
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 33.1Ų
6-methyl-1H-pyrazolo1,5-aimidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M222590-10mg |
6-methyl-1H-imidazo[1,2-b]pyrazole |
42351-84-8 | 10mg |
$ 50.00 | 2022-06-02 | ||
| TRC | M222590-50mg |
6-methyl-1H-imidazo[1,2-b]pyrazole |
42351-84-8 | 50mg |
$ 185.00 | 2022-06-02 | ||
| TRC | M222590-100mg |
6-methyl-1H-imidazo[1,2-b]pyrazole |
42351-84-8 | 100mg |
$ 275.00 | 2022-06-02 | ||
| Chemenu | CM330485-100mg |
6-Methyl-1H-imidazo[1,2-b]pyrazole |
42351-84-8 | 95+% | 100mg |
$609 | 2021-08-18 | |
| Chemenu | CM330485-250mg |
6-Methyl-1H-imidazo[1,2-b]pyrazole |
42351-84-8 | 95+% | 250mg |
$1165 | 2021-08-18 | |
| Chemenu | CM330485-100mg |
6-Methyl-1H-imidazo[1,2-b]pyrazole |
42351-84-8 | 95%+ | 100mg |
$433 | 2023-02-02 | |
| Chemenu | CM330485-250mg |
6-Methyl-1H-imidazo[1,2-b]pyrazole |
42351-84-8 | 95%+ | 250mg |
$717 | 2023-02-02 | |
| Life Chemicals | F2198-0036-0.25g |
6-methyl-1H-pyrazolo[1,5-a]imidazole |
42351-84-8 | 95% | 0.25g |
$330.0 | 2023-09-06 | |
| Life Chemicals | F2198-0036-0.5g |
6-methyl-1H-pyrazolo[1,5-a]imidazole |
42351-84-8 | 95% | 0.5g |
$593.0 | 2023-09-06 | |
| Life Chemicals | F2198-0036-1g |
6-methyl-1H-pyrazolo[1,5-a]imidazole |
42351-84-8 | 95% | 1g |
$801.0 | 2023-09-06 |
6-methyl-1H-pyrazolo1,5-aimidazole Related Literature
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1. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
Additional information on 6-methyl-1H-pyrazolo1,5-aimidazole
6-Methyl-1H-pyrazolo[1,5-a]imidazole (CAS No. 42351-84-8): Properties, Applications, and Market Insights
6-Methyl-1H-pyrazolo[1,5-a]imidazole (CAS No. 42351-84-8) is a heterocyclic organic compound with a unique molecular structure that combines pyrazole and imidazole rings. This compound has garnered significant attention in recent years due to its versatile applications in pharmaceuticals, agrochemicals, and material science. Researchers and industry professionals frequently search for terms like "6-methyl-1H-pyrazolo[1,5-a]imidazole synthesis", "CAS 42351-84-8 applications", and "pyrazoloimidazole derivatives", highlighting its growing relevance in scientific and industrial communities.
The molecular formula of 6-methyl-1H-pyrazolo[1,5-a]imidazole is C6H7N3, with a molecular weight of 121.14 g/mol. Its structure features a methyl group at the 6-position of the pyrazolo[1,5-a]imidazole core, which significantly influences its chemical reactivity and biological activity. The compound typically appears as a white to off-white crystalline powder with moderate solubility in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). These physicochemical properties make it an attractive building block for more complex molecules in drug discovery and material development.
In pharmaceutical research, 6-methyl-1H-pyrazolo[1,5-a]imidazole serves as a crucial intermediate for developing novel therapeutic agents. Recent studies have explored its potential in creating kinase inhibitors, anti-inflammatory compounds, and antimicrobial agents. The pharmaceutical industry's growing interest in "heterocyclic compounds for drug discovery" and "small molecule therapeutics" has increased demand for this compound. Its structural similarity to purine bases also makes it valuable for designing nucleoside analogs with potential antiviral or anticancer properties.
The agrochemical sector has also recognized the value of 6-methyl-1H-pyrazolo[1,5-a]imidazole derivatives. These compounds show promise as precursors for developing new classes of pesticides and herbicides with improved selectivity and environmental profiles. With increasing global focus on "sustainable agriculture" and "green chemistry", researchers are investigating how modifications to the pyrazoloimidazole core can yield compounds with enhanced biodegradability and reduced ecological impact.
Material scientists have explored applications of 6-methyl-1H-pyrazolo[1,5-a]imidazole in organic electronics and coordination chemistry. The compound's ability to coordinate with metal ions makes it useful for creating luminescent materials and catalysts. Recent publications have highlighted its potential in "organic light-emitting diodes (OLEDs)" and "metal-organic frameworks (MOFs)", areas that are currently receiving substantial research funding worldwide.
Synthetic approaches to 6-methyl-1H-pyrazolo[1,5-a]imidazole typically involve cyclization reactions of appropriately substituted precursors. Common methods include the condensation of hydrazine derivatives with α-haloketones or the cyclization of amino-substituted pyrazoles. Optimization of these synthetic routes remains an active area of research, particularly for improving yields and reducing environmental impact. Search queries like "green synthesis of pyrazolo[1,5-a]imidazoles" reflect the industry's shift toward more sustainable production methods.
The global market for 6-methyl-1H-pyrazolo[1,5-a]imidazole has shown steady growth, driven by increasing demand from pharmaceutical and agrochemical industries. Market analysts project compound annual growth rates (CAGR) of 5-7% for similar heterocyclic compounds over the next decade. Pricing trends indicate moderate fluctuations based on raw material availability and regional production capacities. Companies specializing in "custom synthesis" and "fine chemicals" are actively expanding their portfolios to include this and related compounds.
Quality control and analytical characterization of 6-methyl-1H-pyrazolo[1,5-a]imidazole typically involve techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. Purity standards vary by application, with pharmaceutical-grade material requiring ≥98% purity in most cases. Regulatory considerations differ by region, but generally follow guidelines for intermediate chemicals rather than finished products.
Recent advancements in computational chemistry have enabled more efficient exploration of 6-methyl-1H-pyrazolo[1,5-a]imidazole derivatives. Molecular modeling and virtual screening techniques help researchers predict biological activity and optimize molecular structures before synthesis. This approach aligns with current trends in "computer-aided drug design" and "rational molecular engineering", reducing development timelines and costs.
Storage and handling recommendations for 6-methyl-1H-pyrazolo[1,5-a]imidazole include protection from moisture and light, with ideal storage conditions in a cool, dry environment. While not classified as hazardous under standard regulations, proper laboratory practices should be followed when handling the compound. Material safety data sheets (MSDS) provide detailed information appropriate for specific batches and formulations.
Future research directions for 6-methyl-1H-pyrazolo[1,5-a]imidazole include exploring its potential in emerging fields such as bioorthogonal chemistry and photopharmacology. The compound's structural versatility makes it suitable for creating "smart" materials that respond to specific stimuli. Additionally, investigations into its metabolic fate and pharmacokinetic properties could unlock new therapeutic applications, particularly in targeted drug delivery systems.
Academic and industrial collaborations continue to drive innovation with 6-methyl-1H-pyrazolo[1,5-a]imidazole chemistry. Recent patent literature reveals growing intellectual property activity around derivatives and applications of this scaffold. For researchers entering this field, understanding the "structure-activity relationships" of pyrazoloimidazole compounds is essential for designing molecules with desired properties.
In conclusion, 6-methyl-1H-pyrazolo[1,5-a]imidazole (CAS No. 42351-84-8) represents an important building block in modern chemical research and development. Its diverse applications across multiple industries, combined with ongoing scientific advancements, ensure its continued relevance in addressing contemporary challenges in healthcare, agriculture, and materials science. The compound's future looks promising as researchers uncover new ways to harness its unique chemical properties for innovative solutions.
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